![molecular formula C15H17N5O2 B4757267 3,8-diallyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4757267.png)
3,8-diallyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Overview
Description
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Antibacterial Activity
Imidazole derivatives have been reported to exhibit antibacterial properties . They can inhibit the growth of bacteria, making them potentially useful in the development of new antibacterial drugs .
Antimycobacterial Activity
Some imidazole derivatives have shown antimycobacterial activity, which means they can be effective against Mycobacterium tuberculosis, the bacterium that causes tuberculosis .
Anti-inflammatory Activity
Imidazole derivatives can also exhibit anti-inflammatory properties, which could make them useful in treating conditions characterized by inflammation .
Antitumor Activity
Certain imidazole derivatives have demonstrated antitumor activity, suggesting potential use in cancer treatment .
Antidiabetic Activity
Imidazole derivatives have been reported to show antidiabetic activity, indicating potential use in the treatment of diabetes .
Antioxidant Activity
Imidazole derivatives can exhibit antioxidant properties, which means they can neutralize harmful free radicals in the body .
Antifungal and Antihelmintic Activities
Imidazole derivatives have been reported to show antifungal and antihelmintic activities, suggesting potential use in treating fungal infections and parasitic worm infestations .
Ulcerogenic Activity
Certain imidazole derivatives have demonstrated ulcerogenic activity, which could make them useful in the treatment of ulcers .
Mechanism of Action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Future Directions
properties
IUPAC Name |
4,7-dimethyl-2,6-bis(prop-2-enyl)purino[7,8-a]imidazole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-5-7-18-10(3)9-20-11-12(16-14(18)20)17(4)15(22)19(8-6-2)13(11)21/h5-6,9H,1-2,7-8H2,3-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBMNNGFHUYGQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC=C)N(C(=O)N(C3=O)CC=C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dimethyl-2,6-bis(prop-2-enyl)purino[7,8-a]imidazole-1,3-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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